

Aflatoxin B2: A Technical Guide on Its Discovery, Properties, and Toxicological Significance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Aflatoxin B2**

Cat. No.: **B190438**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflatoxin B2 (AFB2), a mycotoxin produced by *Aspergillus flavus* and *Aspergillus parasiticus*, represents a significant concern for food safety and public health. Though less potent than its counterpart, Aflatoxin B1, AFB2 is a classified carcinogen and contributes to the overall toxicity of aflatoxin-contaminated commodities. This in-depth technical guide provides a comprehensive overview of the discovery and history of **Aflatoxin B2**, its physicochemical properties, and detailed analytical methodologies for its detection. Furthermore, it delves into its toxicological effects, including LD50 values, and explores the known signaling pathways affected by its exposure. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with this mycotoxin.

Discovery and History

The discovery of aflatoxins is intrinsically linked to a veterinary crisis in 1960 in England, known as "Turkey X disease."^{[1][2][3][4][5]} This mysterious ailment led to the death of over 100,000 young turkeys and was traced back to a shipment of Brazilian peanut meal used in their feed.^{[2][3][5]} Intensive investigations into the toxic feed led to the isolation of a series of fluorescent compounds, which were named "aflatoxins" after one of the producing molds, *Aspergillus flavus*.^{[1][6]}

The initial research focused on a highly toxic, blue-fluorescing compound designated Aflatoxin B1. Subsequent studies in 1963 led to the isolation and characterization of a second blue-fluorescing metabolite, **Aflatoxin B2**.^{[1][7]} Chemical analysis revealed that **Aflatoxin B2** is the dihydro-derivative of Aflatoxin B1, meaning it has a saturated terminal furan ring.^{[7][8]} This structural difference accounts for its reduced biological activity compared to Aflatoxin B1.^[8] The main aflatoxins of significance are B1, B2, G1, and G2, all of which are produced by certain strains of *Aspergillus flavus* and *Aspergillus parasiticus*.^{[9][10]}

Quantitative Data

Physicochemical Properties of Aflatoxin B2

A summary of the key physicochemical properties of **Aflatoxin B2** is presented in Table 1. This data is crucial for developing analytical methods and understanding its environmental fate.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₄ O ₆	[9]
Molecular Weight	314.29 g/mol	[9]
Appearance	Colorless to pale-yellow crystals	[10]
Melting Point	287.5 °C	[9]
UV Absorption Maxima (in methanol)	265 nm, 363 nm	[11]
Fluorescence	Blue under UV light	[7]
Solubility	Soluble in polar organic solvents like methanol, acetone, and chloroform; slightly soluble in water.	[10][12]
Stability	Unstable to UV light in the presence of oxygen and at extreme pH values (<3 or >10).	[10]

Acute Toxicity of Aflatoxin B2

The acute toxicity of **Aflatoxin B2**, expressed as the median lethal dose (LD50), varies across different animal species. Table 2 provides a summary of reported LD50 values.

Species	Route of Administration	LD50 (mg/kg body weight)	Reference(s)
Duckling (day old)	Oral	1.7	[6][9]
Rat (female)	Oral	18.0	[13]
Chick embryo	-	0.03	[13]

Prevalence of Aflatoxin B2 in Commodities

Aflatoxin B2, often found alongside Aflatoxin B1, contaminates a wide range of agricultural products. The levels of contamination can vary significantly based on geographical location, climate, and storage conditions. Table 3 provides an overview of reported **Aflatoxin B2** contamination in various commodities.

Commodity	Geographic Region	Aflatoxin B2 Concentration Range ($\mu\text{g/kg}$)	Reference(s)
Maize	Nandi County, Kenya	0.17 - 5.3	[1]
Maize	Global	Most nations have a maximum tolerable level of total aflatoxins ranging from 4 to 20 ng/g.	[14]
Peanuts	Harare, Zimbabwe	Not Detected - 426.4 (Total Aflatoxins)	[7]
Peanuts & Peanut Butter	Saudi Arabia	2.69 - 14.43 (below ML); 15.65 - 973.21 (above ML) (Total Aflatoxins)	[11]
Tree Nuts (Almonds, Hazelnuts, Pistachios, etc.)	Tripoli, Libya	Brazilian almonds: 2.2-3.5; Peanuts: 7.6-8.4	[15]
Tree Nuts	Global Systematic Review	Almond: 3.54 (AFT), 3.93 (AFB1); Walnut: 42.27 (AFT), 22.23 (AFB1); Hazelnut: 17.33 (AFT), 10.54 (AFB1)	[16]
Animal Feed	Khartoum State, Sudan	Average of 130.63 (Total Aflatoxins)	[17]
Animal Feed	Kerala, India	20.07 - 361.43 (Total Aflatoxins B1+B2)	[18]

Experimental Protocols

Accurate detection and quantification of **Aflatoxin B2** are essential for food safety monitoring and research. The following sections detail the methodologies for key analytical techniques.

Thin-Layer Chromatography (TLC)

Principle: TLC is a widely used, cost-effective method for the separation and semi-quantitative determination of aflatoxins. The separation is based on the differential partitioning of the toxins between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.

Methodology:

- Extraction:
 - Homogenize a 50 g sample with 250 ml of a chloroform:water (or methanol:water) solution in a blender for 2-3 minutes.
 - Filter the extract through filter paper.
 - Collect the filtrate and evaporate it to dryness under a vacuum.
 - Redissolve the residue in a small, known volume of benzene or chloroform.[3]
- Chromatography:
 - Spot a known volume of the sample extract and **Aflatoxin B2** standard onto a silica gel TLC plate.
 - Develop the plate in a chromatography tank containing a suitable solvent system, such as chloroform:acetone (9:1 v/v).[5]
 - Allow the solvent front to migrate up the plate.
 - Remove the plate from the tank and air dry.
- Detection and Quantification:
 - Visualize the separated spots under long-wave UV light (365 nm). **Aflatoxin B2** will appear as a blue fluorescent spot.

- Compare the fluorescence intensity and the retention factor (R_f) of the sample spot with that of the standard for semi-quantitative estimation.
- For more accurate quantification, a densitometer can be used to measure the fluorescence intensity.[\[2\]](#)

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC offers high resolution and sensitivity for the quantification of **Aflatoxin B2**. The separation is achieved on a stationary phase packed in a column, and the eluting compounds are detected by a fluorescence detector.

Methodology:

- Extraction and Clean-up:
 - Extract the sample as described for TLC.
 - For complex matrices, a clean-up step using immunoaffinity columns (IAC) specific for aflatoxins is highly recommended to remove interfering substances.[\[7\]](#)
 - Pass the diluted extract through the IAC, wash the column, and then elute the aflatoxins with methanol.
- Chromatography:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A mixture of water, methanol, and acetonitrile is typically employed in an isocratic or gradient elution mode.[\[19\]](#)
 - Injection Volume: Inject a known volume (e.g., 20 µL) of the cleaned-up extract.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection:

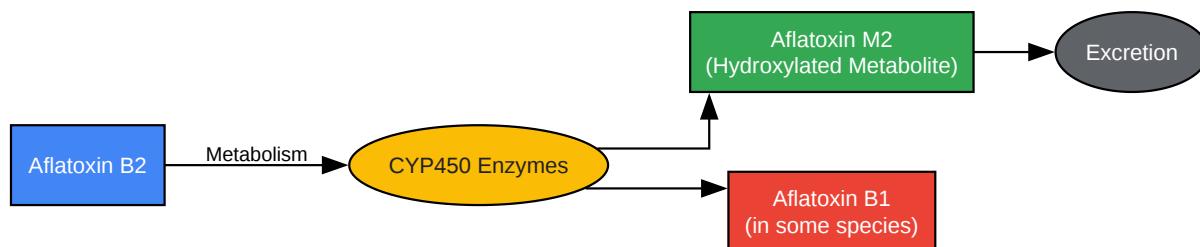
- Fluorescence Detector: Set the excitation wavelength to 365 nm and the emission wavelength to 450 nm.[19][20]
- Post-Column Derivatization (for enhanced detection of Aflatoxin B1 and G1): While not essential for B2 and G2, which are naturally fluorescent, post-column derivatization with iodine or bromine can be used to enhance the fluorescence of B1 and G1 if they are being analyzed simultaneously.[4]
- Quantification:
 - Create a calibration curve using **Aflatoxin B2** standards of known concentrations.
 - Quantify the amount of **Aflatoxin B2** in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides the highest level of sensitivity and selectivity for the analysis of **Aflatoxin B2**. It combines the separation power of LC with the specific identification and quantification capabilities of tandem mass spectrometry.

Methodology:

- Extraction and Clean-up:
 - Follow the same extraction and clean-up procedures as for HPLC.
- Liquid Chromatography:
 - Utilize a C18 column with a mobile phase gradient of water and methanol containing a modifier like ammonium acetate or formic acid to improve ionization.[8]
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

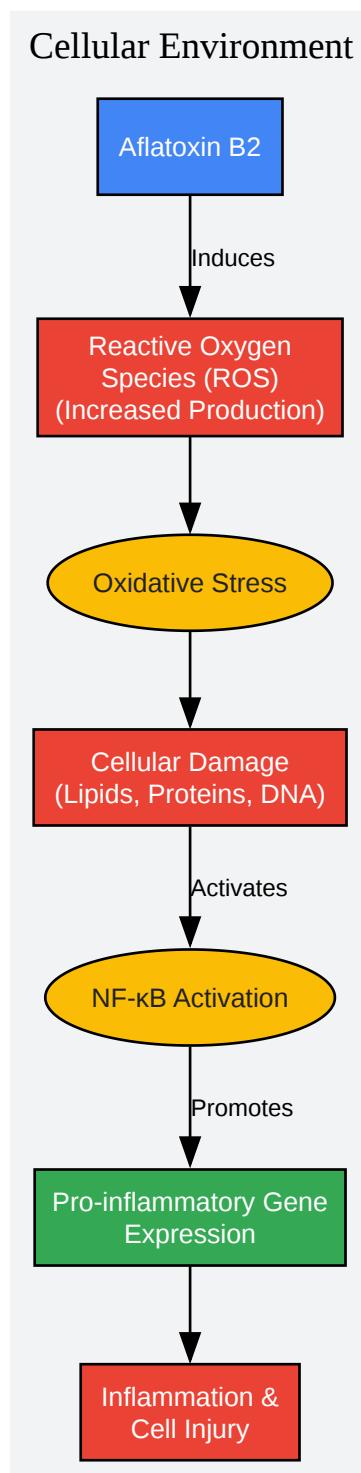

- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for **Aflatoxin B2** (m/z 315) and monitoring for specific product ions (e.g., m/z 287, 259) after fragmentation in the collision cell. This high specificity allows for accurate quantification even in complex matrices.[8][17]
- Quantification:
 - Prepare a calibration curve using **Aflatoxin B2** standards.
 - Quantify **Aflatoxin B2** in the sample based on the peak area of the specific MRM transition.

Signaling Pathways and Mechanisms of Toxicity

While Aflatoxin B1 is the most potent of the aflatoxins, **Aflatoxin B2** also contributes to toxicity, primarily through its metabolic activation and the subsequent induction of oxidative stress.

Biotransformation of Aflatoxin B2

Aflatoxin B2 undergoes metabolic transformation in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes. A key metabolic step is the conversion of **Aflatoxin B2** to Aflatoxin M2, a hydroxylated metabolite.[21] In some animal species, particularly ducks, **Aflatoxin B2** can also be converted to the more potent Aflatoxin B1, significantly increasing its toxicity.[3][5]


[Click to download full resolution via product page](#)

Caption: Biotransformation pathway of **Aflatoxin B2**.

Oxidative Stress and NF-κB Signaling Pathway

Aflatoxin B2, like other aflatoxins, is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the cell.[22][23] This oxidative stress is a key driver of its toxic effects.

The increased production of ROS can lead to damage to cellular macromolecules, including lipids, proteins, and DNA. This cellular damage can activate various signaling pathways, including the Nuclear Factor-kappa B (NF- κ B) pathway.[20][24] NF- κ B is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its activation by aflatoxin-induced oxidative stress can lead to the expression of pro-inflammatory genes, contributing to liver injury and promoting the development of cancer.[13][25]

[Click to download full resolution via product page](#)

Caption: **Aflatoxin B2**-induced oxidative stress and NF-κB signaling.

Interaction with p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to DNA damage. Aflatoxin B1 is well-known to cause a specific mutation in the p53 gene (R249S), which is a hallmark of aflatoxin-induced hepatocellular carcinoma.^{[26][27]} While the direct mutagenic effect of **Aflatoxin B2** on the p53 gene is less characterized, exposure to aflatoxins can lead to the activation of the p53 signaling pathway as a response to cellular stress and DNA damage.^{[28][29]} However, the sustained activation of this pathway can also contribute to cellular apoptosis and tissue damage.

Conclusion

Aflatoxin B2, discovered in the wake of the "Turkey X disease" outbreak, remains a significant mycotoxin of concern in the global food supply. Its presence in a wide array of agricultural commodities necessitates robust and sensitive analytical methods for its detection and quantification. This technical guide has provided a comprehensive overview of the history, physicochemical properties, and analytical protocols for **Aflatoxin B2**. Furthermore, it has shed light on its mechanisms of toxicity, highlighting the induction of oxidative stress and the activation of the NF-κB signaling pathway as key events in its pathogenesis. A deeper understanding of these molecular mechanisms is crucial for the development of effective strategies to mitigate the health risks posed by **Aflatoxin B2** and other aflatoxins. Continued research in this area is essential for ensuring the safety of our food and feed, and for the development of potential therapeutic interventions for aflatoxin-related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assessing Aflatoxin Exposure Risk from Peanuts and Peanut Products Imported to Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peanutsusa.com [peanutsusa.com]

- 4. Biosynthetic relationship among aflatoxins B1, B2, M1, and M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of aflatoxin B2 by animal and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Mycotoxin Biotransformation by Native and Commercial Enzymes: Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Occurrence of total aflatoxins (B1, B2, G1, G2) in commercial peanut and peanut butter from the Saudi market in the period from 2015 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mycotoxinsite.com [mycotoxinsite.com]
- 13. Chlorogenic Acid Alleviated AFB1-Induced Hepatotoxicity by Regulating Mitochondrial Function, Activating Nrf2/HO-1, and Inhibiting Noncanonical NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global Risk Assessment of Aflatoxins in Maize and Peanuts: Are Regulatory Standards Adequately Protective? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijcmas.com [ijcmas.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Aflatoxin Biosynthesis Is a Novel Source of Reactive Oxygen Species—A Potential Redox Signal to Initiate Resistance to Oxidative Stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pathological Role of Oxidative Stress in Aflatoxin-Induced Toxicity in Different Experimental Models and Protective Effect of Phytochemicals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Immunotoxicity of ochratoxin A and aflatoxin B1 in combination is associated with the nuclear factor kappa B signaling pathway in 3D4/21 cells - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 25. almonds.org [almonds.org]
- 26. Aflatoxin B1 alters the expression of p53 in cytochrome P450-expressing human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]

• To cite this document: BenchChem. [Aflatoxin B2: A Technical Guide on Its Discovery, Properties, and Toxicological Significance]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b190438#aflatoxin-b2-discovery-and-history\]](https://www.benchchem.com/product/b190438#aflatoxin-b2-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com